(S)-Cyclopentyl 2-amino-2-phenylacetate HCl
Description
(S)-Cyclopentyl 2-amino-2-phenylacetate HCl is a chiral ester hydrochloride derivative characterized by a cyclopentyl group, a phenylacetate backbone, and an amino substituent. This compound is structurally related to pharmaceutical impurities and bioactive esters, such as those listed in pharmacopeial standards (e.g., EP impurities J and K) .
Properties
IUPAC Name |
cyclopentyl (2S)-2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c14-12(10-6-2-1-3-7-10)13(15)16-11-8-4-5-9-11;/h1-3,6-7,11-12H,4-5,8-9,14H2;1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOIPEUFKADSKU-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)[C@H](C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
A classical approach to obtaining the (S)-enantiomer involves resolving racemic mixtures via diastereomeric salt formation. For example, reacting racemic 2-amino-2-phenylacetic acid with a chiral resolving agent such as (1S)-(+)-10-camphorsulfonic acid generates diastereomeric salts with distinct solubility profiles. Subsequent recrystallization in ethanol-water mixtures isolates the (S)-enantiomer, followed by esterification with cyclopentanol. This method typically achieves enantiomeric excess (ee) >95% but suffers from moderate yields (50–60%) due to multiple purification steps.
Chromatographic Resolution
High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) enables direct separation of (S)- and (R)-enantiomers. A reported method employs a hexane-isopropanol (80:20) mobile phase with 0.1% trifluoroacetic acid, achieving baseline separation (α = 1.25) and ee >99%. However, scalability remains a limitation for industrial applications.
Asymmetric Synthesis Strategies
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of α-keto esters using chiral Ru catalysts provides direct access to enantiomerically pure α-amino esters. For instance, hydrogenating 2-oxo-2-phenylacetic acid cyclopentyl ester with a (S)-BINAP-Ru complex under 50 bar H₂ in methanol yields the (S)-amino ester with 92% ee and 85% yield. Optimizing catalyst loading (0.5 mol%) and reaction temperature (40°C) enhances efficiency.
Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Using Pseudomonas fluorescens lipase (PFL) in vinyl acetate, the (S)-cyclopentyl ester is isolated with 98% ee and 45% yield after 24 hours. This method is greener but requires longer reaction times compared to chemical catalysis.
Biocatalytic Approaches Using Engineered Microorganisms
Recent patents highlight microbial asymmetric reduction as a scalable method. For example, Rhodococcus erythropolis expressing an (S)-specific aminotransferase reduces 2-oxo-2-phenylacetic acid to (S)-2-amino-2-phenylacetic acid with >99% ee. Subsequent esterification with cyclopentanol in HCl-saturated ethanol yields the hydrochloride salt in 78% overall yield.
Table 1: Comparison of Key Preparation Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diastereomeric Salt | 55 | 95 | Moderate | Low |
| Catalytic Hydrogenation | 85 | 92 | High | Moderate |
| Enzymatic Resolution | 45 | 98 | Low | High |
| Microbial Reduction | 78 | 99 | High | Moderate |
Optimization and Industrial Feasibility
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve reaction rates in asymmetric hydrogenation, while temperatures >50°C risk racemization. For microbial methods, pH 7.5 and 30°C optimize enzyme activity.
Protective Group Strategies
Tert-butoxycarbonyl (Boc) protection of the amino group during esterification prevents side reactions. Deprotection with HCl in dioxane yields the hydrochloride salt without racemization.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopentyl 2-amino-2-phenylacetate HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemical Research Applications
Chiral Building Block
(S)-Cyclopentyl 2-amino-2-phenylacetate HCl is widely used as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which is crucial in fields such as medicinal chemistry where the activity of drugs often depends on their stereochemistry.
Asymmetric Synthesis
The compound serves as a catalyst in asymmetric synthesis, facilitating the formation of specific enantiomers from achiral precursors. This application is particularly relevant in the pharmaceutical industry for developing new drugs with desired biological activity.
Biological Research Applications
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for specific enzymes, including p38 mitogen-activated protein kinase (MAPK), which plays a role in inflammatory responses. Inhibition studies have shown potential therapeutic applications in treating diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
Receptor Binding Studies
The compound has been investigated for its interactions with various biological receptors. Understanding these interactions can provide insights into its mechanisms of action and potential therapeutic effects.
Medicinal Chemistry Applications
Pharmaceutical Synthesis
this compound is utilized as a precursor in synthesizing various pharmaceutical compounds. Its structural features make it suitable for creating drugs targeting specific biological pathways.
Therapeutic Potential
Studies have explored its potential therapeutic effects, particularly in modulating inflammatory pathways through enzyme inhibition . This positions it as a candidate for drug development aimed at treating inflammatory conditions.
Industrial Applications
Fine Chemicals Production
In industrial settings, this compound is employed in the production of fine chemicals and agrochemicals. Its role as an intermediate allows for the synthesis of various industrial products, enhancing efficiency and yield.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | CHClN\O | Chiral compound with cyclopentyl and phenyl groups |
| (R)-Cyclopentyl 2-amino-2-phenylacetate HCl | CHClN\O | Enantiomer with opposite stereochemistry |
| Methyl 2-amino-2-phenylacetate | CHN\O | Lacks cyclopentyl group; simpler structure |
Case Studies
- Enzyme Interaction Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited p38 MAPK activity in vitro, leading to reduced inflammatory cytokine production. This suggests its potential use in developing anti-inflammatory drugs.
- Asymmetric Synthesis Application : In a research project focused on synthesizing novel antibiotics, this compound was employed as a chiral catalyst, resulting in improved yields of desired enantiomers compared to traditional methods.
- Pharmaceutical Development : A pharmaceutical company utilized this compound as a key intermediate in producing a new class of analgesics, demonstrating its versatility and importance in drug synthesis.
Mechanism of Action
The mechanism of action of (S)-Cyclopentyl 2-amino-2-phenylacetate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs include cyclopentyl-phenylacetic acid derivatives, esters, and amino-substituted compounds. Below is a comparative analysis:
Stability and Bond Dissociation
Cyclopentylamine (CPA) exhibits a lower N–C bond dissociation energy (5.7 eV) compared to tert-butyl or linear alkyl amines (8.3–9.0 eV), suggesting reduced stability for cyclopentyl-linked amines . This implies that the cyclopentyl-amino moiety in this compound may be more susceptible to degradation under energetic conditions compared to bulkier or linear analogs.
Key Research Findings
- Regioselectivity in Synthesis: Cyclopentyl group introduction to nitrogenous scaffolds favors specific positions (e.g., 71% yield for 9-cyclopentyl vs. 5% for 7-cyclopentyl purine derivatives) .
Biological Activity
(S)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride is a chiral organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its synthesis, mechanism of action, and various applications, supported by relevant data and case studies.
Chemical Structure and Properties
(S)-Cyclopentyl 2-amino-2-phenylacetate HCl has the molecular formula CHClN\O\ and a molecular weight of approximately 255.74 g/mol. The compound features a cyclopentyl group, an amino group, and a phenylacetate moiety, contributing to its unique stereochemical properties which are crucial for its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClN\O |
| Molecular Weight | 255.74 g/mol |
| Chiral Center | Yes |
| Solubility | High (in water due to HCl salt) |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentylamine with phenylacetic acid under acidic conditions. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with various molecular targets, including:
- p38 Mitogen-Activated Protein Kinase (MAPK) : This enzyme plays a crucial role in inflammatory responses. Inhibition of p38 MAPK by this compound suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
- Carbonic Anhydrase : The compound may also influence carbonic anhydrase activity, which is involved in numerous physiological processes including acid-base balance and respiration .
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce inflammation markers in vitro and in vivo models.
- Enzyme Inhibition : It has been identified as a potent inhibitor of specific enzymes related to inflammatory pathways, enhancing its therapeutic potential .
- Receptor Binding Studies : Interaction studies show that it binds effectively to receptors involved in pain modulation, suggesting applications in analgesic therapies .
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in inflammation markers | |
| Enzyme inhibition | Inhibition of p38 MAPK | |
| Receptor interaction | Binding affinity to pain receptors |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Inflammation : A study conducted on mouse models demonstrated that administration of the compound significantly decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
- Pain Management Research : Another investigation focused on the compound's ability to modulate pain pathways through receptor interactions, showing promising results in reducing pain responses without significant side effects .
Q & A
Q. What are the recommended methods for synthesizing (S)-Cyclopentyl 2-amino-2-phenylacetate HCl while minimizing impurities?
- Methodological Answer : Synthesis optimization involves chiral resolution techniques (e.g., using (R)- or (S)-specific catalysts) and purification via column chromatography or recrystallization. Impurity control requires monitoring intermediates like (2RS)-2-Cyclopentyl-2-phenylacetic acid (Impurity K) and cyclopentylmandelic acid (Impurity J) using HPLC with UV detection at 210–254 nm. Reference standards (e.g., CAS 3900-93-4) should be used for calibration . Reaction parameters (temperature, pH, and solvent polarity) must be adjusted to suppress racemization.
Q. How can researchers characterize the structural and chiral integrity of this compound?
- Methodological Answer : Structural confirmation is achieved through - and -NMR to verify cyclopentyl and phenyl group positions. Chiral purity is assessed via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] ion). Comparative analysis with enantiomeric standards (e.g., (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride) is critical for distinguishing stereoisomers .
Q. What experimental approaches are used to determine solubility and formulation compatibility of this compound?
- Methodological Answer : Solubility is tested in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) using shake-flask methods. Dynamic light scattering (DLS) and differential scanning calorimetry (DSC) assess compatibility with excipients (e.g., PEG, cyclodextrins). Note that solubility data may be limited (as seen in SDS Section 9), necessitating empirical validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., log P, stability) of this compound?
- Methodological Answer : Conflicting log P (octanol/water partition coefficient) values are addressed using experimental measurements (shake-flask/UV spectrophotometry) paired with computational tools (e.g., MarvinSketch). Stability discrepancies are resolved via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Cross-reference with NIST or PubChem data ensures consistency .
Q. What advanced strategies are employed to study thermal decomposition pathways and byproduct formation?
- Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures, while gas chromatography-mass spectrometry (GC-MS) characterizes volatile byproducts (e.g., CO, CO). Isothermal stress testing under inert vs. oxidative atmospheres reveals degradation mechanisms. Storage stability is validated per ICH Q1A guidelines, avoiding temperatures >25°C and strong oxidizers .
Q. How is chiral purity maintained during scale-up synthesis, and what analytical methods detect trace enantiomeric impurities?
- Methodological Answer : Chiral purity is preserved using asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution. Trace (R)-enantiomer detection requires ultra-sensitive chiral LC-MS/MS with a limit of quantification (LOQ) ≤0.1%. Enantiomeric excess (ee) is calculated using peak area ratios from chromatograms .
Q. What in vitro models are appropriate for preliminary toxicological profiling given limited acute toxicity data?
- Methodological Answer : Cytotoxicity is assessed via MTT assays in HepG2 or HEK293 cell lines. Metabolic stability is evaluated using liver microsomes (human/rat), while genotoxicity is screened via Ames tests. Dose-response curves and IC values are compared to structurally related compounds (e.g., benzilic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
